N-[1-(benzenesulfonyl)-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a benzene sulfonyl group, a piperazine ring, a fluorobenzoyl group, and a furan-2-carboxamide group . These groups suggest that the compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. Each of these groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some possibilities based on its structure. The presence of the amide group suggests it could participate in hydrolysis or condensation reactions. The aromatic rings might undergo electrophilic aromatic substitution, and the sulfonyl group could take part in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. The presence of polar groups like the amide and sulfonyl groups would likely make it polar and potentially soluble in polar solvents .Scientific Research Applications
Metabolic Studies and Disposition
Disposition and Metabolism of SB-649868 : This study outlines the metabolic pathways and disposition of SB-649868, a compound structurally related to the one of interest, emphasizing its principal route of metabolism via oxidation and the significant role of fecal excretion in its elimination. Such findings are crucial for understanding the pharmacokinetics and optimizing the therapeutic use of similar compounds (Renzulli et al., 2011).
Receptor Targeting for Diagnostic and Therapeutic Applications
Sigma Receptor Scintigraphy : The potential of piperazine derivatives for visualizing primary breast tumors through sigma receptor binding is discussed, highlighting the relevance of such compounds in developing diagnostic tools for cancer detection (Caveliers et al., 2002).
Novel Therapeutics Development
Anxiolytic-like Effects of Arylpiperazine Derivatives : This research explores the anxiolytic action mechanism of new arylpiperazine derivatives, indicating the potential of such compounds in creating more effective treatments for anxiety disorders with fewer side effects (Kędzierska et al., 2019).
Antipsychotic Potential of ST2472 : Investigates the antipsychotic potential of ST2472, a novel compound, suggesting its significance in advancing treatments for psychiatric disorders (Lombardo et al., 2009).
Future Directions
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O6S/c25-18-7-4-6-17(16-18)23(30)27-11-13-28(14-12-27)24(31)22(26-21(29)20-10-5-15-34-20)35(32,33)19-8-2-1-3-9-19/h1-10,15-16,22H,11-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAUOAATOLYGED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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